Sulfinpyrazone
Overview
Description
Sulfinpyrazone is a uricosuric medication used in the treatment of chronic gout (gouty arthritis), which is caused by too much uric acid in the blood . The medicine works by removing the extra uric acid from the body . It is also sometimes used to reduce platelet aggregation by inhibiting degranulation of platelets which reduces the release of ADP and thromboxane .
Molecular Structure Analysis
Sulfinpyrazone has a molecular formula of C23H20N2O3S and a molar mass of 404.48 g/mol . The IUPAC name for Sulfinpyrazone is 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione .
Physical And Chemical Properties Analysis
Sulfinpyrazone has a density of 1.4±0.1 g/cm3, a boiling point of 590.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 88.1±3.0 kJ/mol and a flash point of 311.1±27.9 °C .
Scientific Research Applications
Pharmacological Properties and Therapeutic Use
Sulfinpyrazone is recognized for its potent uricosuric effect but has gained attention for its role as a platelet inhibitor and antithrombotic agent. It exhibits efficacy in reducing the incidence of transient ischemic attacks, thromboembolism, recurrent venous thrombosis, arteriovenous shunt thrombosis, and sudden cardiac death post-myocardial infarction. Interestingly, it has not shown effectiveness in preventing stroke or death in patients with cerebrovascular disease with a history of cerebral or retinal ischemic attacks. The drug demonstrates significant antiarrhythmic effects in animal models and promotes fibrinolytic activity, suggesting a broad spectrum of cardiovascular protective actions (Margulies, White, & Sherry, 1980).
Endothelial Protection
Sulfinpyrazone has been investigated for its protective effects against endothelial injury induced by homocysteine, particularly in arteriosclerosis development. In a study involving baboons, the administration of Sulfinpyrazone resulted in a significant reduction in the extent of aortic endothelial injury and normalization of platelet survival and turnover measurements. These findings indicate that Sulfinpyrazone could indirectly protect endothelial cells from injury, contributing to its therapeutic potential in vascular diseases (Harker, Harlan, & Ross, 1983).
Antithrombotic Applications
Research has demonstrated Sulfinpyrazone's effectiveness in preventing arteriovenous shunt thrombosis, making it valuable in chronic hemodialysis patients. A study highlighted its capacity to significantly reduce the incidence of thrombosis in arteriovenous shunts over a 12-month period, with minimal side effects even in geriatric patients and those with severe renal disease (Kaegi, Pineo, Shimizu, Trivedi, Hirsh, & Gent, 1975).
Free Radical Scavenging Properties
An in vitro study has unveiled Sulfinpyrazone's capability to scavenge oxygen free radicals, suggesting its potential role in reducing oxidative stress. This property may contribute to its pharmacological actions, offering a new avenue for therapeutic applications beyond its established uses (Yang, Huang, Lee, & Lu, 2002).
Safety And Hazards
Sulfinpyrazone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGGBVCUIVRRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023618 | |
Record name | Sulfinpyrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L | |
Record name | SID46500625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
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Record name | SULFINPYRAZONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID. | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sulfinpyrazone | |
Color/Form |
WHITE TO OFF-WHITE | |
CAS RN |
57-96-5 | |
Record name | Sulfinpyrazone | |
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Record name | Sulfinpyrazone [USP:INN:BAN:JAN] | |
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Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C | |
Record name | Sulfinpyrazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01138 | |
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Record name | SULFINPYRAZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfinpyrazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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